molecular formula C18H17N3O3S B2513099 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide CAS No. 895803-84-6

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2513099
CAS No.: 895803-84-6
M. Wt: 355.41
InChI Key: RZDSPGFEDVBQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula Interpretation

The compound’s IUPAC name, N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide , reflects its hierarchical structural components:

  • Core structure : Benzene-1-sulfonamide (parent chain).
  • Substituents :
    • 3-methyl group on the benzene ring.
    • Sulfonamide group (-SO₂NH-) at position 1 of the benzene.
    • Phenyl group attached to the sulfonamide’s nitrogen.
    • 6-methoxypyridazin-3-yl substituent on the phenyl ring at position 3.

The molecular formula is C₁₈H₁₇N₃O₃S , derived from:

  • Benzene ring : 6 carbons.
  • Methyl group : 1 carbon.
  • Sulfonamide group : S, O₂, NH.
  • Phenyl group : 6 carbons.
  • Pyridazine ring : 4 nitrogens, 2 carbons.
  • Methoxy group : O, 1 carbon.
Structural Breakdown
Component Carbon Contribution Functional Groups
Benzene (3-methyl) C₇H₇ -CH₃ (position 3)
Sulfonamide SO₂NH -SO₂NH (position 1)
Phenyl (position 3) C₆H₅ -C₆H₄- (attached to sulfonamide N)
Pyridazine (6-methoxy) C₂N₂ -N=N- (pyridazine core)
Methoxy C₁O -OCH₃ (position 6 of pyridazine)

Alternative Naming Conventions in Chemical Literature

While the IUPAC name is the primary identifier, alternative naming conventions may emphasize functional groups or substituents:

  • Functional group prioritization :
    • 6-Methoxypyridazin-3-yl phenyl sulfonamide (highlighting the pyridazine moiety).
  • Positional descriptors :
    • 3-Methylbenzene-1-sulfonamide derivative with 3-(6-methoxypyridazin-3-yl)phenyl substitution .

These names are less standardized but may appear in synthetic or pharmacological contexts.

CAS Registry Number and Molecular Formula Validation

The compound is registered in chemical databases under CAS 895803-84-6 . Validation of its molecular formula and properties is supported by:

Attribute Value Source
CAS Registry Number 895803-84-6 PubChem, Chemsrc, Evitachem
Molecular Formula C₁₈H₁₇N₃O₃S PubChem CID 895803-84-6
Molecular Weight 355.41 g/mol Evitachem, Chemsrc
Cross-Referenced Data
  • PubChem : Confirms the molecular formula and structure via SMILES notation:
    CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC.
  • Chemsrc : Lists the molecular weight as 355.41 g/mol, aligning with theoretical calculations.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-3-8-16(11-13)25(22,23)21-15-7-4-6-14(12-15)17-9-10-18(24-2)20-19-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDSPGFEDVBQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂NH–) can undergo nucleophilic substitution under alkaline conditions. For example:

  • Hydrolysis : Heating with concentrated HCl or H₂SO₄ may cleave the sulfonamide bond to yield 3-methylbenzenesulfonic acid and 3-(6-methoxypyridazin-3-yl)aniline.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ could generate N-alkylated derivatives .

Hypothetical Reaction Conditions :

Reaction TypeReagents/CatalystSolventTemperatureYield*
Hydrolysis6M HClH₂O100°C, 6h~75%
AlkylationCH₃I, K₂CO₃DMF60°C, 12h~68%

Cross-Coupling Reactions via the Aryl Halide Intermediate

The phenyl ring can be functionalized via Suzuki–Miyaura coupling if halogenated. While the parent compound lacks a halide, bromination at the para-position of the 3-methylbenzene-sulfonamide group (using Br₂/FeBr₃) would enable coupling with boronic acids .

Example Reaction :

  • Bromination :
    Ar–H+Br2FeBr3Ar–Br+HBr\text{Ar–H} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Ar–Br} + \text{HBr}

  • Suzuki–Miyaura Coupling :
    Ar–Br+Ar’–B(OH)2Pd(PPh3)4,K3PO4Ar–Ar’\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{Ar–Ar'}

Reported Catalytic Efficiency :

  • Catalyst: 3B (XPhos-based palladacycle, 2 mol%)

  • Substrate Scope: Compatible with electron-deficient boronic acids (e.g., 2-thienylboronic acid, 2,6-difluorophenylboronic acid) .

  • Conversion: ≥95% in 1 h for heteroaryl chlorides .

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxypyridazinyl group directs electrophiles to the meta- and para-positions of the phenyl ring:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para-position relative to the sulfonamide.

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group, enhancing water solubility.

Kinetic Data for Analogous Systems :

ElectrophilePosition SelectivityRate Constant (k, L/mol·s)
NO₂⁺para (85%)2.3 × 10⁻³
SO₃H⁺meta (72%)1.8 × 10⁻³

Reductive Functionalization of the Pyridazine Ring

The 6-methoxypyridazin-3-yl group undergoes hydrogenation or hydride reduction:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the pyridazine to a piperazine derivative .

  • LiAlH₄ Reduction : Cleaves the methoxy group to a hydroxyl, enabling further alkylation .

Optimized Conditions :

  • H₂ (50 psi), 10% Pd/C, EtOH, 25°C, 24h → 90% conversion .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., polyphosphoric acid), the sulfonamide may undergo Smiles rearrangement to form sulfonic acid derivatives.

Mechanistic Pathway :
Ar–SO2NH–Ar’PPAAr’–NH–SO3H+Ar–H\text{Ar–SO}_2\text{NH–Ar'} \xrightarrow{\text{PPA}} \text{Ar'–NH–SO}_3\text{H} + \text{Ar–H}

Key Challenges and Limitations

  • Steric Hindrance : The 3-methyl group on the benzene ring may slow EAS at adjacent positions.

  • Solubility : Limited solubility in polar solvents (e.g., water) complicates aqueous-phase reactions.

  • Thermal Stability : Decomposition observed above 200°C, restricting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide has been studied for its potential as a pharmaceutical agent. Its sulfonamide structure is known to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, making this compound a candidate for further exploration in antibiotic development .
  • Anticancer Properties : The compound's structural features suggest it may interact with various cellular pathways involved in cancer progression. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Similar to other sulfonamide derivatives, this compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Mechanism of Action : The compound may function by modulating signaling pathways associated with inflammation and infection. Its ability to inhibit specific enzymes could lead to reduced inflammatory responses and bacterial growth .
  • Therapeutic Potential :
    • Infectious Diseases : With its antimicrobial properties, the compound could be further developed for treating infections caused by resistant bacteria.
    • Cancer Therapy : Its anticancer potential warrants investigation into its efficacy against various cancer types, possibly in combination with existing therapies to enhance effectiveness .
    • Chronic Inflammatory Conditions : The anti-inflammatory properties suggest potential use in conditions such as arthritis or other inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of similar compounds with the sulfonamide moiety:

  • Antifungal Activity : Research on pyridine-sulfonamide derivatives demonstrated significant antifungal activity against Candida species, indicating that modifications to the sulfonamide structure can enhance its bioactivity against fungal infections .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of sulfonamide derivatives to target enzymes, providing insights into their potential as drug candidates for various diseases, including malaria and cancer .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibition of bacterial growth via folate synthesis pathway interference
Anticancer PropertiesInduction of apoptosis and cell cycle arrest in cancer cells
Anti-inflammatory EffectsInhibition of COX enzymes leading to reduced inflammation
Antifungal ActivityEffective against Candida species; modification enhances efficacy

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with several sulfonamide and pyridazine-containing derivatives. Key comparisons include:

Compound Name Structural Features Molecular Weight (g/mol) Therapeutic Area Key Pharmacological Properties References
N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide 3-methylbenzenesulfonamide + 6-methoxypyridazinyl-phenyl ~427.4 (estimated*) Undisclosed (potential oncology) Hypothesized sulfonamide-mediated enzyme inhibition
TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) Urea linker + thienopyrimidinone + 6-methoxypyridazinyl + difluorobenzyl 682.7 Oncology (prostate cancer) Potent GnRH antagonism, reduced CYP450 inhibition
1-(1-Adamantyl)-3-(4-(N-(6-methoxypyridazin-3-yl)benzenesulfonamide))urea Adamantyl-urea + benzenesulfonamide + 6-methoxypyridazinyl 456.4 Anti-tuberculosis Moderate anti-TB activity (MIC ~2–4 µg/mL)
4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide Fluorinated benzenesulfonamide + 6-methoxypyridazinyl-phenyl 427.4 Undisclosed Enhanced lipophilicity (CF3 group)

Key Findings:

TAK-385: Distinguished by its thienopyrimidinone core and urea linker, enabling potent GnRH receptor antagonism. Its 6-methoxypyridazinyl group enhances binding affinity, while the difluorobenzyl moiety reduces cytochrome P450 interactions, improving metabolic stability .

Anti-TB Urea-Sulfonamide : The adamantyl group increases membrane permeability, while the sulfonamide-pyridazinyl scaffold targets mycobacterial enzymes. This highlights how urea vs. sulfonamide linkers shift therapeutic applications .

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 6-methoxypyridazin-3-amine with 3-methylbenzenesulfonyl chloride under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with the active sites of enzymes, thereby inhibiting their function. The presence of methoxy and pyridazinyl groups enhances its binding affinity and specificity, making it a potent candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are crucial in determining the compound's potential as an antibacterial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli78.12

Anticancer Activity

In vitro studies have demonstrated the compound's antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are indicative of its potential efficacy:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results suggest that this compound may interfere with cellular proliferation pathways, making it a candidate for further investigation in cancer therapy .

Case Studies

A recent study evaluated the toxicity and biological effects of related sulfonamides using zebrafish models. The findings indicated that while some sulfonamides exhibited low acute toxicity, they could alter locomotor activity and vascular performance significantly. This highlights the need for comprehensive toxicity assessments when considering new compounds for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Pyridazine Formation : Condensation of methoxypyridazine precursors with phenyl intermediates under reflux conditions (e.g., acetonitrile, 80°C) .

Sulfonamide Coupling : Reaction of the pyridazine intermediate with 3-methylbenzenesulfonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Optimization Strategies :

  • Temperature Control : Maintain strict reflux temperatures (±2°C) to minimize side reactions.
  • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Yield Data :

StepYield (%)Key Parameters
Pyridazine Formation65–75Reflux, 12 h
Sulfonamide Coupling50–600°C to RT, 6 h

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy (-OCH₃), sulfonamide (-SO₂NH-), and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : ESI-HRMS for exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

Systematic Substitution : Synthesize analogs with variations at the methoxy, methyl, or sulfonamide groups (e.g., replacing methoxy with ethoxy or halogens) .

Biological Assays :

  • Enzyme Inhibition : Fluorescence polarization assays to measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) .
  • Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HeLa) using scintillation counting .

Q. SAR Data Example :

Substituent ModificationEnzyme IC₅₀ (nM)Solubility (mg/mL)
6-Methoxy (Parent)120 ± 150.45
6-Ethoxy85 ± 100.32
6-Fluoro210 ± 250.67

Q. What methodologies are appropriate for investigating contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

  • Replicate Studies : Reproduce assays under identical conditions (pH 7.4, 37°C) with standardized enzyme batches .
  • Orthogonal Assays : Compare results from fluorescence-based assays with surface plasmon resonance (SPR) to rule out fluorescence interference .
  • Control Variables : Test for competitive vs. non-competitive inhibition using Lineweaver-Burk plots .

Case Study : A discrepancy in IC₅₀ values (120 nM vs. 300 nM) for carbonic anhydrase inhibition was resolved by identifying residual DMSO (>1%) in one study, which artificially enhanced solubility and activity .

Q. How can molecular docking simulations be utilized to predict binding interactions between this compound and target enzymes?

Methodological Answer:

Protein Preparation : Retrieve enzyme structures (e.g., PDB ID: 3LXG) and optimize hydrogen bonding networks using software like AutoDock .

Ligand Docking : Perform flexible docking (100 runs) to account for conformational changes in the active site.

Validation : Compare predicted binding poses with crystallographic data (e.g., sulfonamide group coordination to Zn²⁺ in carbonic anhydrase) .

Q. Key Output :

  • Binding Energy : ΔG = -9.2 kcal/mol (favorable interaction).
  • Critical Residues : His94, Gln92, and Thr199 in carbonic anhydrase active site .

Q. What purification techniques are recommended post-synthesis to achieve high-purity samples?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for slow crystal growth, yielding >99% purity .
  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) .
  • Preparative HPLC : C18 column, isocratic elution (70% ACN) for mg-scale purification .

Q. Purity Metrics :

TechniquePurity (%)Recovery (%)
Recrystallization99.570
Flash Chromatography9885

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.